Hexaethylene Glycol Monobenzyl Ether
Overview
Description
Hexaethylene Glycol Monobenzyl Ether is a chemical compound with the molecular formula C19H32O7. It is a member of the glycol ether family, which are compounds consisting of alkyl ethers based on glycols such as ethylene glycol or propylene glycol . This compound is known for its use as a solvent and in various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Hexaethylene Glycol Monobenzyl Ether, also known as 1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol, is a type of glycol ether It’s known that glycol ethers generally target the respiratory system .
Mode of Action
The exact mode of action of this compound is not well-documented. As a member of the glycol ethers family, it is likely to share similar properties. Glycol ethers are commonly used as solvents in paints and cleaners due to their good solvent properties and higher boiling points than lower-molecular-weight ethers and alcohols .
Result of Action
It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, adequate ventilation is necessary when handling this compound to prevent respiratory irritation . Additionally, protective measures such as wearing gloves, protective clothing, and eye protection are recommended to prevent skin and eye irritation .
Biochemical Analysis
Biochemical Properties
Hexaethylene Glycol Monobenzyl Ether is known to exhibit antioxidant, antimicrobial, and anti-cancer properties
Cellular Effects
Glycol ethers, the class of compounds to which it belongs, have been found to have impacts on cell function .
Molecular Mechanism
It is known that glycol ethers can undergo further chemical reactions, producing glycol diethers and glycol ether acetates .
Preparation Methods
Hexaethylene Glycol Monobenzyl Ether can be synthesized through several methods. One common approach involves the benzylation of hexaethylene glycol. This reaction can be catalyzed by various agents such as silver oxide (Ag2O), potassium tert-butoxide, or sodium hydroxide . The reaction typically yields the desired product in good yields, making it a viable method for both laboratory and industrial production.
Chemical Reactions Analysis
Hexaethylene Glycol Monobenzyl Ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the benzyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexaethylene Glycol Monobenzyl Ether has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions and processes due to its ability to dissolve a wide range of substances.
Biology: In biological research, it is used in the preparation of samples and as a component in various assays.
Industry: It is used in the production of paints, coatings, and cleaning products.
Comparison with Similar Compounds
Hexaethylene Glycol Monobenzyl Ether can be compared with other glycol ethers such as:
- Ethylene Glycol Monomethyl Ether
- Ethylene Glycol Monoethyl Ether
- Ethylene Glycol Monobutyl Ether
- Diethylene Glycol Monomethyl Ether These compounds share similar solvent properties but differ in their molecular structures and specific applications. This compound is unique due to its longer ethylene glycol chain and the presence of a benzyl group, which enhances its solubility and reactivity .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O7/c20-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-17-26-18-19-4-2-1-3-5-19/h1-5,20H,6-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBQKDDPSXBMMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457434 | |
Record name | Hexaethylene Glycol Monobenzyl Ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24342-68-5 | |
Record name | Hexaethylene Glycol Monobenzyl Ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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